molecular formula C11H17NO2 B3080041 (3,5-Dimethoxyphenyl)propylamine CAS No. 108103-32-8

(3,5-Dimethoxyphenyl)propylamine

Cat. No.: B3080041
CAS No.: 108103-32-8
M. Wt: 195.26 g/mol
InChI Key: PVKIAJWNUKUWMJ-UHFFFAOYSA-N
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Description

(3,5-Dimethoxyphenyl)propylamine is a substituted phenethylamine derivative featuring a propylamine chain attached to a 3,5-dimethoxyphenyl ring.

Properties

IUPAC Name

3,5-dimethoxy-N-propylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-4-5-12-9-6-10(13-2)8-11(7-9)14-3/h6-8,12H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKIAJWNUKUWMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=CC(=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethoxyphenyl)propylamine typically involves the reaction of 3,5-dimethoxybenzaldehyde with nitroethane to form 3,5-dimethoxyphenyl-2-nitropropene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethoxyphenyl)propylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions typically involve the conversion of nitro groups to amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.

    Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 3,5-Dimethoxybenzaldehyde or 3,5-dimethoxybenzoic acid.

    Reduction: this compound.

    Substitution: Various substituted amines depending on the alkyl halide used.

Scientific Research Applications

(3,5-Dimethoxyphenyl)propylamine is used in a variety of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of novel compounds.

    Biology: It is used in studies involving neurotransmitter analogs.

    Medicine: Research includes its potential use in the treatment of neurological disorders such as depression and anxiety.

    Industry: It is used in the synthesis of compounds for the treatment of Parkinson’s disease and Alzheimer’s disease.

Mechanism of Action

The mechanism of action of (3,5-Dimethoxyphenyl)propylamine is not fully understood. it is believed to act as an agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior. It is also thought to act as an agonist of the dopamine D2 receptor, which is involved in the regulation of motor activity and reward pathways.

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes structural analogs of (3,5-Dimethoxyphenyl)propylamine, highlighting differences in substituent positions, amine chain modifications, and commercial availability:

Compound Name CAS Number Substituents on Phenyl Amine Chain Structure Key Features
This compound Not provided 3,5-dimethoxy Straight-chain propylamine Symmetrical substitution; potential for high solubility in polar solvents
N-[(3,4-Dimethoxyphenyl)methylene]propylamine 899451-97-9 3,4-dimethoxy Propylamine with methylene Asymmetric substitution; increased steric hindrance
N-[(3,5-Dimethoxyphenyl)methyl]cyclopropanamine 625435-20-3 3,5-dimethoxy Cyclopropane ring Rigid structure; potential for enhanced receptor binding
(1S)-1-(3,5-Dimethoxyphenyl)-2,2-dimethylpropylamine 1389389-65-4 3,5-dimethoxy Branched propylamine Chirality; improved metabolic stability
(3,5-Dichlorophenyl)methylamine 1178784-67-2 3,5-dichloro Isopropylamine Electron-withdrawing substituents; altered reactivity

Pharmacological Implications

  • Receptor Binding: Cyclopropane-containing amines (CAS 625435-20-3) are hypothesized to interact with monoamine transporters due to structural similarities to psychedelic phenethylamines .
  • Metabolic Stability : Branched-chain derivatives (CAS 1389389-65-4) may exhibit prolonged half-lives compared to straight-chain amines, as seen in related compounds with steric hindrance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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